Boc-D-Dab(Fmoc)-OH Boc-D-Dab(Fmoc)-OH
Brand Name: Vulcanchem
CAS No.: 131570-57-5
VCID: VC21537711
InChI: InChI=1S/C24H28N2O6/c1-24(2,3)32-23(30)26-20(21(27)28)12-13-25-22(29)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t20-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Molecular Formula: C24H28N2O6
Molecular Weight: 440.5 g/mol

Boc-D-Dab(Fmoc)-OH

CAS No.: 131570-57-5

Cat. No.: VC21537711

Molecular Formula: C24H28N2O6

Molecular Weight: 440.5 g/mol

* For research use only. Not for human or veterinary use.

Boc-D-Dab(Fmoc)-OH - 131570-57-5

CAS No. 131570-57-5
Molecular Formula C24H28N2O6
Molecular Weight 440.5 g/mol
IUPAC Name (2R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Standard InChI InChI=1S/C24H28N2O6/c1-24(2,3)32-23(30)26-20(21(27)28)12-13-25-22(29)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t20-/m1/s1
Standard InChI Key MJZDTTZGQUEOBL-HXUWFJFHSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O

Chemical Identity and Structural Characteristics

Boc-D-Dab(Fmoc)-OH, systematically named N-α-Boc-N-γ-Fmoc-D-2,4-diaminobutyric acid, is a modified amino acid with two distinct protecting groups. Its chemical identity is defined by the following properties:

PropertyValue
Chemical NameN-α-Boc-N-γ-Fmoc-D-2,4-diaminobutyric acid
SynonymsBoc-N-γ-Fmoc-D-2,4-diaminobutyric acid
CAS Registry Number131570-57-5
Molecular FormulaC₂₄H₂₈N₂O₆
Molecular Weight440.5 g/mol
MDL NumberMFCD00798625
InChI KeyMJZDTTZGQUEOBL-HXUWFJFHSA-N

The compound features a D-configured diaminobutyric acid (Dab) core with two protecting groups: the tert-butyloxycarbonyl (Boc) group protecting the α-amino position and the 9-fluorenylmethyloxycarbonyl (Fmoc) group protecting the γ-amino position . This orthogonal protection strategy allows for selective deprotection, making it valuable for controlled peptide synthesis procedures.

Stereochemistry and Structural Significance

Boc-D-Dab(Fmoc)-OH possesses D-stereochemistry at the α-carbon, which is the inverse of the naturally occurring L-configuration found in most amino acids. This stereochemical configuration significantly impacts the compound's properties and applications:

Stereochemical Impact

The D-configuration alters the spatial arrangement of the molecule, affecting:

  • Secondary structure formation in resulting peptides

  • Resistance to enzymatic degradation

  • Pharmacokinetic properties of synthesized peptides

  • Biological activity of final peptide products

The D-configuration provides enhanced stability against proteolytic enzymes, which preferentially recognize L-amino acids, thereby extending the half-life of peptides containing this residue .

Protecting Group Arrangement

The strategic placement of Boc and Fmoc protecting groups allows for orthogonal deprotection chemistry, a fundamental aspect of modern peptide synthesis. The Boc group is acid-labile, being removed by trifluoroacetic acid (TFA), while the Fmoc group is base-labile, typically cleaved by piperidine in dimethylformamide (DMF) .

Synthesis and Production Methods

The synthesis of Boc-D-Dab(Fmoc)-OH typically follows established protecting group chemistry principles and involves multiple steps to achieve selective protection at the α- and γ-amino groups.

Synthetic Routes

A general synthetic route involves:

  • Starting with D-diaminobutyric acid (D-Dab)

  • Selective protection of the α-amino group with Boc anhydride under controlled pH conditions

  • Subsequent protection of the γ-amino group with Fmoc-Cl in the presence of a base such as diisopropylethylamine (DIPEA)

  • Purification, typically by column chromatography, to obtain the final product

This synthetic approach requires careful control of reaction conditions to prevent undesired side reactions and ensure regioselectivity in the protection steps .

Industrial Production

Industrial production of Boc-D-Dab(Fmoc)-OH employs scaled-up versions of laboratory synthetic routes, with optimizations for:

  • Reagent efficiency

  • Reaction yield

  • Purity of the final product

  • Environmental impact of the process

Quality control typically employs analytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy to ensure product consistency and purity .

Applications in Peptide Synthesis

Boc-D-Dab(Fmoc)-OH serves as a versatile building block in peptide synthesis, offering unique functionalities that cannot be achieved with standard amino acids.

Solid-Phase Peptide Synthesis Applications

In solid-phase peptide synthesis (SPPS), Boc-D-Dab(Fmoc)-OH enables:

  • Introduction of additional reactive sites through the side chain

  • Creation of branched peptides

  • Development of cyclic peptides through side-chain to backbone cyclization

  • Installation of post-synthetic modifications at the γ-amino position following selective Fmoc removal

The orthogonal protection strategy allows for selective deprotection and manipulation during peptide assembly, providing precise control over the synthesis process .

Solution-Phase Peptide Synthesis

In solution-phase peptide synthesis, Boc-D-Dab(Fmoc)-OH offers similar advantages to SPPS applications, with additional considerations for solubility and purification at intermediate steps. The compound's dual protection facilitates segment condensation approaches and controlled synthesis of complex peptide structures .

Comparative Protection Strategies

The table below compares Boc-D-Dab(Fmoc)-OH with its isomeric counterpart, Fmoc-D-Dab(Boc)-OH:

FeatureBoc-D-Dab(Fmoc)-OHFmoc-D-Dab(Boc)-OH
α-Amino ProtectionBocFmoc
γ-Amino ProtectionFmocBoc
Compatible with Standard Fmoc StrategyRequires modified approachDirectly compatible
Deprotection SequenceTypically α-Boc firstTypically α-Fmoc first
Main ApplicationSpecial peptide structuresStandard Fmoc-SPPS
CAS Registry Number131570-57-5114360-56-4

This comparison highlights the complementary roles these compounds play in peptide synthesis strategies .

Pharmacological and Biological Applications

Boc-D-Dab(Fmoc)-OH has contributed significantly to the development of peptides with important pharmacological properties.

Antimicrobial Peptide Development

The compound has been utilized in the synthesis of antimicrobial peptides, where:

  • The D-configuration enhances peptide stability against proteolytic degradation

  • The additional amino group (once deprotected) provides opportunities for increased cationic charge, important for antimicrobial activity

  • The rigid structure contributed by D-Dab can influence peptide secondary structure and membrane interactions

These properties have made Boc-D-Dab(Fmoc)-OH valuable in developing stable antimicrobial peptides with enhanced activity against resistant bacterial strains .

Enzyme Inhibitor Development

Peptides incorporating D-Dab residues have shown promise as enzyme inhibitors, with applications in:

  • Protease inhibitor development

  • Design of peptide-based drugs targeting specific enzyme-substrate interactions

  • Creation of metabolically stable therapeutic peptides

The D-configuration contributes to metabolic stability, while the additional amino functionality can participate in specific binding interactions with target enzymes .

Comparative Analysis with Related Compounds

Understanding how Boc-D-Dab(Fmoc)-OH compares to similar compounds provides insight into its unique applications and advantages.

Comparison with Other Protected Diaminobutyric Acid Derivatives

CompoundKey DifferencesPrimary Applications
Boc-D-Dab(Fmoc)-OHD-stereochemistry, α-Boc, γ-FmocSpecialized peptide synthesis
Boc-L-Dab(Fmoc)-OHL-stereochemistry, same protection patternStandard peptide synthesis
Fmoc-D-Dab(Boc)-OHReverse protection patternStandard Fmoc-SPPS
Fmoc-D-Dab(Ac)-OHAcetyl instead of Boc on side chainLimited orthogonality
Fmoc-N-Me-Dab(Boc)-OHContains N-methylationPeptide backbone modification

This comparison demonstrates the unique position of Boc-D-Dab(Fmoc)-OH within the landscape of protected diaminobutyric acid derivatives .

Advantages and Limitations

Boc-D-Dab(Fmoc)-OH offers several advantages in peptide synthesis:

Advantages:

  • Orthogonal protection strategy enabling selective deprotection

  • D-configuration providing proteolytic stability

  • Additional reactive site for peptide modification

  • Compatibility with both Boc and Fmoc chemistry

Limitations:

  • Higher cost compared to standard amino acids

  • More complex handling requirements

  • Potential steric hindrance affecting coupling efficiency

  • Limited solubility in some common solvents

Current Research and Future Perspectives

Research involving Boc-D-Dab(Fmoc)-OH continues to expand, with several promising directions emerging in recent years.

Recent Advances

Current research applications include:

  • Development of cell-penetrating peptides utilizing the additional amino functionality

  • Creation of peptide-drug conjugates with improved pharmacokinetic properties

  • Synthesis of peptide-based imaging agents for diagnostic applications

  • Engineering of peptide scaffolds for tissue engineering and regenerative medicine

  • Design of peptide-based nanostructures for drug delivery systems

Future Research Directions

Emerging research areas that may further expand the applications of Boc-D-Dab(Fmoc)-OH include:

  • Integration into peptide-based vaccines

  • Development of targeted anti-cancer peptides

  • Creation of peptide-based biomaterials with controlled degradation profiles

  • Application in peptide-based diagnostics

  • Incorporation into peptidomimetic drug development

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